3-(5-Nitrothiophen-2-yl)acrylic acid is classified as:
The synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid can be achieved through several methods, with one notable approach being the condensation reaction between thiophene derivatives and acrylic acid. A common method involves the following steps:
This method allows for a high yield of the desired compound while minimizing side reactions.
The molecular structure of 3-(5-Nitrothiophen-2-yl)acrylic acid features a thiophene ring substituted at the second position with a nitro group and an acrylic acid moiety at the third position.
3-(5-Nitrothiophen-2-yl)acrylic acid can engage in various chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry, especially in developing new materials and pharmaceuticals.
The mechanism of action for 3-(5-Nitrothiophen-2-yl)acrylic acid primarily revolves around its reactivity due to the presence of both the nitro group and the carboxylic acid functionality.
This dual reactivity makes it a versatile intermediate in organic synthesis.
The compound is classified with hazard statements indicating it may cause skin irritation (H315) and serious eye irritation (H319).
3-(5-Nitrothiophen-2-yl)acrylic acid has several scientific applications:
3-(5-Nitrothiophen-2-yl)acrylic acid (CAS: 17163-22-3 or 50868-70-7) belongs to the class of thiophene-acrylic acid hybrids. Its IUPAC name is (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid, reflecting the trans (E) configuration of the acrylic acid moiety conjugated to the 5-nitrothiophene ring [1] [6]. The molecular formula is C₇H₅NO₄S, with a molecular weight of 199.18 g/mol. Key structural features include:
Table 1: Nomenclature and Identifiers of 3-(5-Nitrothiophen-2-yl)acrylic Acid
Identifier Type | Value |
---|---|
Systematic Name | (2E)-3-(5-Nitrothiophen-2-yl)prop-2-enoic acid |
CAS Registry No. | 17163-22-3, 50868-70-7 |
Synonyms | NSC 178900; (E)-3-(5-Nitrothien-2-yl)acrylic acid; 3-(5-Nitro-2-thienyl)acrylic acid |
SMILES Notation | O=C(O)/C=C/C1=CC=C(N+=O)S1 |
Molecular Formula | C₇H₅NO₄S |
This architecture positions it as a key synthon for constructing complex heterocyclic systems, leveraging both electrophilic (nitro group) and nucleophilic (carboxylic acid) sites [1] [2].
Thiophene-acrylic acid derivatives emerged from mid-20th-century studies on heterocyclic reactivity. Early syntheses relied on condensation reactions between thiophene carboxaldehydes and malonic acid (Doebner modification), but regioselective nitration posed challenges due to thiophene’s electron-rich core [4] [6]. Key milestones include:
Table 2: Evolution of Synthetic Methods for Nitrothiophene Derivatives
Era | Methodology | Key Advances | Limitations |
---|---|---|---|
1960s–1980s | Classical nitration (HNO₃/H₂SO₄) | Simple setup; low cost | Poor regioselectivity; side products |
1990s | Metal-catalyzed nitration (Bi, Pd) | >90% 5-nitro selectivity; functional group tolerance | Catalyst cost; residue contamination |
2000s–Present | Green synthesis (ball milling, microreactors) | Reduced solvent use; improved safety | Specialized equipment required |
This evolution underscores the compound’s role in advancing heterocyclic synthesis strategies [4] [6].
The 5-nitrothiophene motif confers bioactivity-enhancing properties, including:
In drug design, it acts as a phenyl bioisostere, improving metabolic stability and binding affinity to biological targets like kinases and GPCRs [4].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4